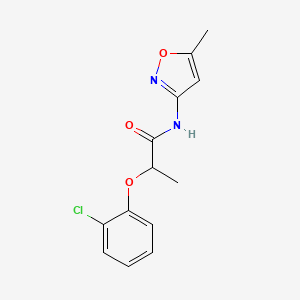![molecular formula C15H13F6NO B4733435 2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone](/img/structure/B4733435.png)
2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone
Vue d'ensemble
Description
2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone, also known as BTMCK, is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in a variety of research fields.
Mécanisme D'action
The mechanism of action of 2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone varies depending on the specific application. In organic chemistry, 2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone acts as a nucleophile in reactions such as aldol condensations and Michael additions. In materials science, 2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone acts as a building block for the synthesis of new materials. In biochemistry, 2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone has been studied for its potential to inhibit enzymes by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have potential as an enzyme inhibitor and as a fluorescent probe for biomolecules.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone in lab experiments is its relative stability and ease of handling. Additionally, its unique chemical structure allows for a variety of potential applications. However, one limitation is the lack of extensive research on its biochemical and physiological effects.
Orientations Futures
There are several potential future directions for research on 2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone. One area of interest is its potential as an enzyme inhibitor, particularly for enzymes involved in disease pathways. Additionally, further research could explore its potential as a fluorescent probe for biomolecules, as well as its potential for use in materials science. Finally, more research is needed to fully understand the biochemical and physiological effects of 2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone.
Applications De Recherche Scientifique
2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone has been studied for its potential applications in a variety of scientific research fields, including organic chemistry, materials science, and biochemistry. In organic chemistry, 2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone has been used as a reagent in a variety of reactions, including aldol condensations and Michael additions. In materials science, 2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone has been used as a building block for the synthesis of new materials, including polymers and metal-organic frameworks. In biochemistry, 2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone has been studied for its potential as an enzyme inhibitor and as a fluorescent probe for biomolecules.
Propriétés
IUPAC Name |
(2Z)-2-[[3,5-bis(trifluoromethyl)anilino]methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F6NO/c16-14(17,18)10-5-11(15(19,20)21)7-12(6-10)22-8-9-3-1-2-4-13(9)23/h5-8,22H,1-4H2/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVBXDNVGPIXMG-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=CNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)/C(=C\NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3,4-dimethoxybenzoyl)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4733373.png)
![ethyl 2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}benzoate](/img/structure/B4733380.png)

![5-isopropyl-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4733403.png)
![5-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-2-methylbenzamide](/img/structure/B4733414.png)
![{5-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4733428.png)
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclohexylpropanamide](/img/structure/B4733434.png)
![3-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4733439.png)
![N-cyclopentyl-2-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4733447.png)


![3-(acetylamino)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4733457.png)
![N-({[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4733462.png)
![3-chloro-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4733471.png)